2-Hydroxypentadecanoic acid

Vue d'ensemble

Description

2-Hydroxypentadecanoic acid is a 2-hydroxy fatty acid that is derived from pentadecanoic acid by substituting a hydroxy group at the second position. This compound is known for its role as a fungal metabolite and has been manually annotated by the ChEBI Team .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxypentadecanoic acid can be synthesized through various routes. One method involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another approach involves the synthesis from 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxypentadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Biological Role

2-Hydroxypentadecanoic acid is classified as a hydroxylated fatty acid. It is structurally related to pentadecanoic acid, which is known for its role as a fungal metabolite. This compound is produced during metabolic processes in fungi, indicating its potential importance in ecological and biochemical studies . Its unique hydroxyl group contributes to its solubility and reactivity, making it an interesting subject for research.

Biochemical Applications

-

Metabolic Studies :

- This compound has been identified as a metabolite in various fungal species. Its presence can be indicative of specific metabolic pathways, providing insights into fungal metabolism and ecology .

- Researchers utilize this compound to study lipid metabolism and the role of hydroxylated fatty acids in cellular processes.

-

Pharmaceutical Research :

- The compound's potential anti-inflammatory properties are being investigated for therapeutic applications. Preliminary studies suggest that hydroxylated fatty acids may modulate inflammatory responses, making them candidates for drug development .

- Its role as a signaling molecule in cell communication is also under investigation, with implications for understanding disease mechanisms.

Nutritional Applications

- Dietary Fatty Acids :

- As part of dietary fats, this compound may influence health outcomes related to lipid profiles and cardiovascular health. Research indicates that specific fatty acids can affect cholesterol levels and inflammation markers .

- Studies are ongoing to evaluate the impact of dietary sources of this fatty acid on human health, particularly in relation to metabolic disorders.

Case Study 1: Fungal Metabolism

A study examined the metabolic pathways of Candida species, focusing on the production of this compound during fermentation processes. The findings highlighted the compound's role as a byproduct of lipid metabolism, suggesting potential applications in biotechnological processes for biofuel production.

Case Study 2: Inflammatory Response Modulation

In another study, researchers investigated the effects of this compound on macrophage activation. The results indicated that this compound could downregulate pro-inflammatory cytokines, suggesting its potential use in developing anti-inflammatory therapies.

Mécanisme D'action

The mechanism of action of 2-hydroxypentadecanoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It interacts with various molecular targets and pathways, including those involved in fungal metabolism . The specific pathways and molecular targets are still under investigation, but its role as a hydroxy fatty acid suggests involvement in lipid metabolism and signaling pathways.

Comparaison Avec Des Composés Similaires

Pentadecanoic Acid: The parent compound from which 2-hydroxypentadecanoic acid is derived.

16-Hydroxyhexadecanoic Acid: Another hydroxy fatty acid with similar properties and applications.

Uniqueness: this compound is unique due to the presence of the hydroxy group at the second position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy fatty acids and influences its reactivity and role in metabolic processes.

Activité Biologique

2-Hydroxypentadecanoic acid (C15H30O3) is a 2-hydroxy fatty acid that has garnered attention due to its potential biological activities. This compound, characterized by a hydroxy group at the second carbon of pentadecanoic acid, exhibits various physiological effects that are significant in both plant and animal systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, role in cellular processes, and implications in health.

Chemical Structure and Properties

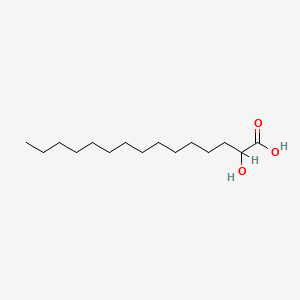

This compound is classified as a medium-chain fatty acid with the following structural formula:

This compound's unique hydroxyl group contributes to its solubility and reactivity, influencing its biological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial effects against various enteropathogenic bacteria. For instance, research involving extracts from Portulaca oleracea L. identified this compound methyl ester as one of the active components responsible for inhibiting bacterial growth in vitro, particularly against pathogens associated with bacillary dysentery .

Table 1: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Salmonella enterica | 12 | |

| Staphylococcus aureus | 18 |

Role in Cellular Processes

In plant systems, this compound is involved in critical cellular functions. The enzyme fatty acid hydroxylase (FAH) catalyzes the formation of 2-hydroxy fatty acids, which are essential for maintaining membrane integrity and cellular signaling pathways. In Arabidopsis, FAH enzymes have been linked to resistance against oxidative stress, suggesting that 2-hydroxy VLCFAs (very-long-chain fatty acids) play a vital role in stress responses .

Case Study: Oxidative Stress Resistance in Arabidopsis

A study demonstrated that the expression of AtFAH1 significantly increased the levels of 2-hydroxy VLCFAs, leading to enhanced resistance to oxidative stress. The interaction between AtFAH1 and cytochrome b5 was crucial for this process, indicating a complex regulatory mechanism at play . This finding underscores the importance of 2-hydroxylation in plant defense mechanisms.

Implications for Human Health

The biological activities of this compound extend beyond plants. In mammals, it has been observed that similar hydroxy fatty acids can influence various health outcomes. For example, studies have indicated that the presence of such fatty acids in cell membranes can affect inflammatory responses and cell signaling pathways .

Table 2: Potential Health Benefits of Hydroxy Fatty Acids

Propriétés

IUPAC Name |

2-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKASEPJANRVKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947933 | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-54-2 | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.